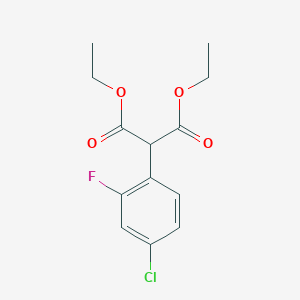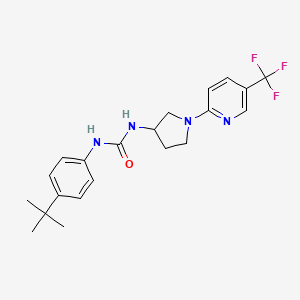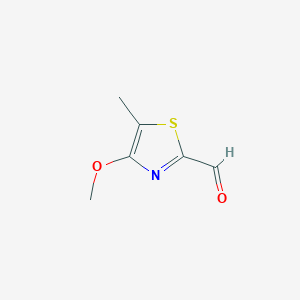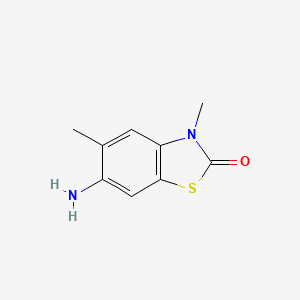![molecular formula C24H19N7O B2425885 (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-24-1](/img/structure/B2425885.png)
(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a unique class of materials known as discrete spin crossover (SCO) tetranuclear cages . These materials have potential use in next-generation molecular recognition and sensing . The compound contains a tolyl group, which is a functional group related to toluene .
Synthesis Analysis
The compound was constructed via subcomponent self-assembly . Pyridyl-hydrazone bidentate ligand scaffolds were employed to replace the ‘classical’ imidazole/thiazolyl-imine coordination units to induce SCO behavior in these cages .Molecular Structure Analysis
The compound was structurally characterized by single-crystal X-ray diffraction analysis and electrospray ionization time-of-flight mass spectrometry .Chemical Reactions Analysis
The compound’s magnetic susceptibilities indicate that the solvents’ presence is in favor of the low-spin (LS) state . Different counter anions in the compound affect the spin-state configurations of the four Fe II metal centers .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties are influenced by its structure and the presence of solvents . The compound’s magnetic susceptibilities indicate that the solvents’ presence is in favor of the low-spin (LS) state .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex molecules like "(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" often involves multi-step processes that can include the formation of coordinate bonds with metal ions, which are useful for targeted delivery of therapeutic agents or imaging probes. For example, the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which similarly contain multiple nitrogen atoms capable of forming coordinate bonds, highlights the potential for creating complexes with metal ions such as Mn(II) and Fe(II). These complexes can be used for targeted delivery of molecules like nitric oxide to biological sites, such as tumors, where they can be activated by irradiation with light (Yang et al., 2017).
Pharmacological Applications
Quinoxalines, a core structure related to the compound , possess versatile pharmacological properties. The synthesis and characterization of compounds like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ) through oxidative cyclization processes highlight their potential in drug discovery. These compounds, characterized by various spectroscopic techniques, exhibit a range of electronic and structural properties that could be beneficial in designing new therapeutic agents (Faizi et al., 2018).
Antimicrobial Activity
The antimicrobial activity of novel heterocyclic compounds, which can be structurally similar to "(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide," is a significant area of research. For example, new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating potential therapeutic applications against Mycobacterium tuberculosis (Guillon et al., 2004).
Anticancer Activity
Compounds with quinoxaline derivatives have also been explored for their antiproliferative activities against various cancer cell lines. The synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and their evaluation against liver, breast, and colon carcinoma cell lines exemplify the potential anticancer applications of these molecules. Some derivatives have shown significant cytotoxic activity, indicating their utility in cancer research (Pirol et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-(3-methylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c1-15-5-4-6-17(13-15)28-24(32)20-21-23(30-19-8-3-2-7-18(19)29-21)31(22(20)25)27-14-16-9-11-26-12-10-16/h2-14H,25H2,1H3,(H,28,32)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQAGZRWAWCAL-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)
![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)



![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)